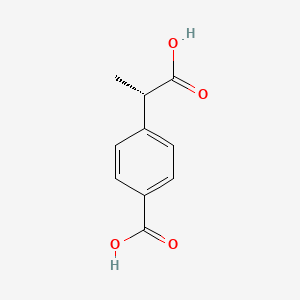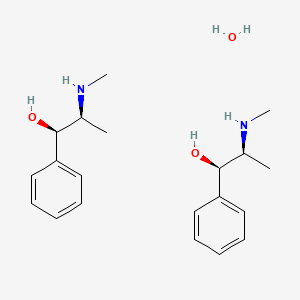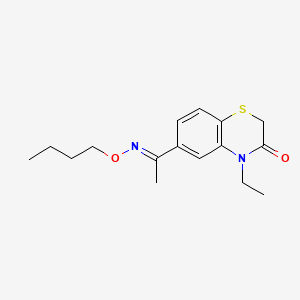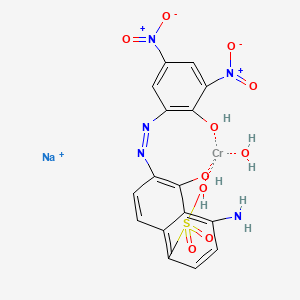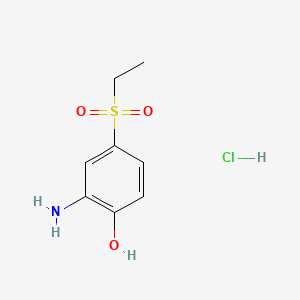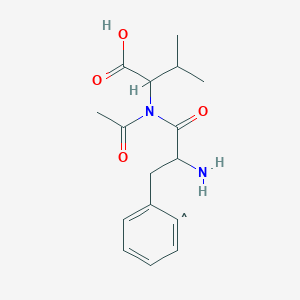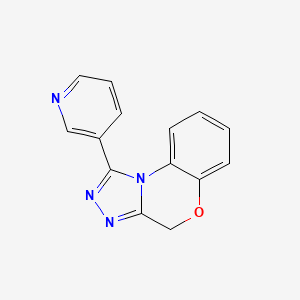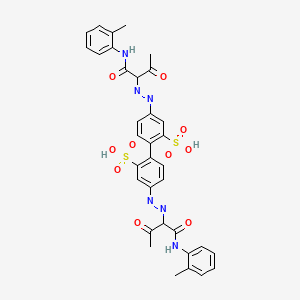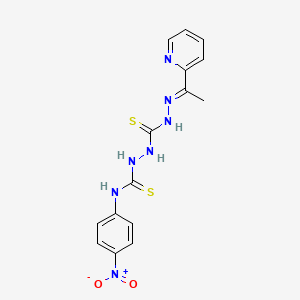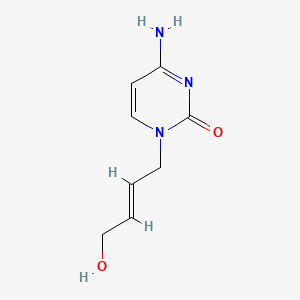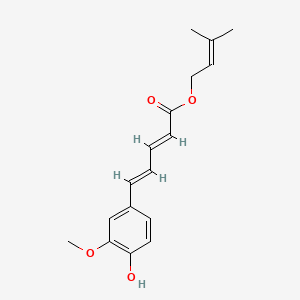
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a 3-methyl-2-butenyl group attached to a 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxy-3-methoxybenzoic acid with 3-methyl-2-buten-1-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, often using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes such as tyrosinase, inhibiting its activity and thereby affecting melanin production.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)benzoic acid
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a 3-methyl-2-butenyl group with a 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
144055-32-3 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
3-methylbut-2-enyl (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C17H20O4/c1-13(2)10-11-21-17(19)7-5-4-6-14-8-9-15(18)16(12-14)20-3/h4-10,12,18H,11H2,1-3H3/b6-4+,7-5+ |
InChIキー |
YTWZKVCMXGOQQQ-YDFGWWAZSA-N |
異性体SMILES |
CC(=CCOC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)C |
正規SMILES |
CC(=CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


